molecular formula C24H30N2O6 B2800338 3,4,5-triethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 922925-44-8

3,4,5-triethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No. B2800338
CAS RN: 922925-44-8
M. Wt: 442.512
InChI Key: DTWGKEMGGPUADV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for “3,4,5-triethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide” are not available, related compounds have been synthesized . For instance, N-{[1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl]­methyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide has been synthesized and its NMR spectrum has been reported .

Scientific Research Applications

  • Antidiabetic Agents :

    • Benzamide derivatives, similar in structure to 3,4,5-triethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide, have been explored as antidiabetic agents. One study identified a compound with promising potential for treating diabetes mellitus (Nomura et al., 1999).
  • Anticancer Activity :

    • A series of benzamide derivatives exhibited moderate to good anticancer activity against various human cancer cell lines, including breast, lung, and prostate cancers. The most potent compounds contained methoxy and nitro groups in the benzamide moiety (Mohan et al., 2021).
  • Neuroleptic Activity :

    • Research on benzamides has shown potential neuroleptic activity. Certain benzamide derivatives were more active than their linear counterparts and exhibited potent effects, potentially useful in the treatment of psychosis (Iwanami et al., 1981).
  • Gastrointestinal Motility :

    • Some benzamide derivatives were found to have serotonin 4 (5-HT4) receptor agonist activity, which could be beneficial in enhancing gastrointestinal motility. These compounds showed promise for treating conditions related to impaired gastrointestinal movement (Sonda et al., 2003).
  • Antioxidant Activity :

    • Novel benzamide derivatives have been synthesized and identified as potent antioxidants. Their antioxidant activity was notably higher than that of ascorbic acid in some cases (Tumosienė et al., 2019).
  • Anti-Tubercular Activity :

    • A study demonstrated the synthesis of benzamide derivatives with promising in vitro anti-tubercular activity. These compounds were non-cytotoxic and showed potential as leads in anti-tubercular drug discovery (Nimbalkar et al., 2018).
  • Heparanase Inhibition :

    • Certain benzamide derivatives were found to be effective inhibitors of the enzyme heparanase, showing potential for use in cancer treatment. Some of these compounds displayed good oral exposure in mice, suggesting their potential as therapeutic agents (Xu et al., 2006).
  • Antimicrobial Activity :

    • Benzamide derivatives bearing different bioactive moieties were synthesized and showed significant antibacterial and antifungal activities. This demonstrates their potential as antimicrobial agents (Priya et al., 2006).
  • Thrombosis Treatment :

    • Research on benzoyloxy anilides of nipecotic and isonipecotic acids, related to benzamides, has indicated their potential as inhibitors of platelet aggregation and blood coagulation enzymes, suggesting a role in treating thrombosis (de Candia et al., 2009).

Mechanism of Action

Target of Action

The compound, 3,4,5-triethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide, contains a trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The decrease in the biological activity of such analogs after the alteration of the TMP moiety has been determined by several investigations .

Biochemical Pathways

The TMP group is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . The TMP group has been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .

Pharmacokinetics

The tmp group is known to be incorporated in a wide range of therapeutically interesting drugs

Result of Action

The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .

Action Environment

It is known that the tmp group is incorporated in a wide range of therapeutically interesting drugs , suggesting that it may be stable under a variety of conditions

properties

IUPAC Name

3,4,5-triethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O6/c1-5-30-20-13-16(14-21(31-6-2)23(20)32-7-3)24(28)25-17-10-11-18(19(15-17)29-4)26-12-8-9-22(26)27/h10-11,13-15H,5-9,12H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWGKEMGGPUADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.